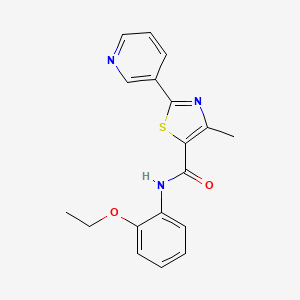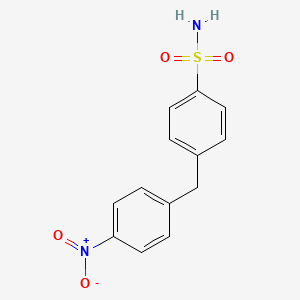
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
描述
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a herbicide that is widely used in agricultural practices to control weeds. EPTC belongs to the class of thiocarbamate herbicides, which are known for their selective action against grassy weeds. EPTC has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide binds to the biotin carboxylase domain of ACC, preventing the enzyme from functioning properly. This leads to a buildup of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis. The inhibition of fatty acid synthesis leads to a depletion of energy reserves in the weed, ultimately resulting in its death.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of proteins, nucleic acids, and cell wall components. It also disrupts the normal functioning of the chloroplasts, leading to a decrease in photosynthesis and a buildup of reactive oxygen species. N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to induce the production of stress-related proteins in plants, which may play a role in its herbicidal activity.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its selectivity for grassy weeds, its well-established synthesis method, and its potential application in the treatment of cancer. However, N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide also has some limitations for lab experiments. It is toxic to some non-target organisms, and its persistence in the environment can lead to unintended effects on ecosystems. Additionally, its use in agriculture can lead to the development of herbicide-resistant weeds, which can be difficult to control.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. One area of research is the development of new herbicides that are more selective and have fewer unintended effects on ecosystems. Another area of research is the investigation of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide's potential as a chemotherapeutic agent. Further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in the treatment of cancer and other diseases. Additionally, the development of new synthesis methods for N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and related compounds may lead to the discovery of new herbicides and pharmaceuticals.
科学研究应用
N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to selectively inhibit the growth of grassy weeds by interfering with their ability to synthesize proteins. N-(2-ethoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its potential application in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and it is currently being investigated for its potential as a chemotherapeutic agent.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-23-15-9-5-4-8-14(15)21-17(22)16-12(2)20-18(24-16)13-7-6-10-19-11-13/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGELULXANIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)
![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)
![4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid](/img/structure/B4748594.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748606.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B4748613.png)